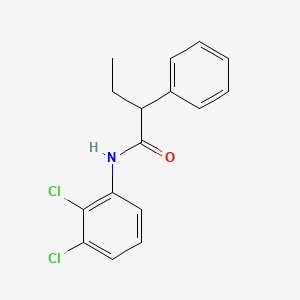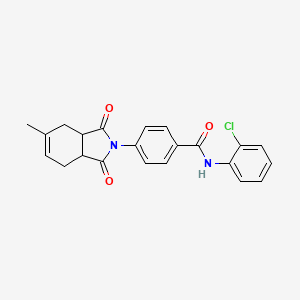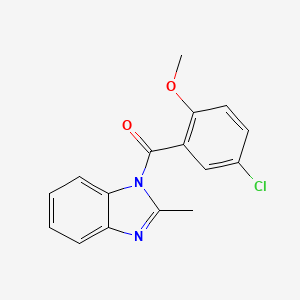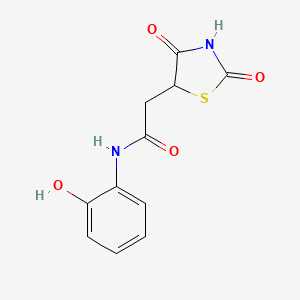![molecular formula C20H15N3O3S B3954397 N-{[(2-nitrophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B3954397.png)
N-{[(2-nitrophenyl)amino]carbonothioyl}-4-biphenylcarboxamide
Übersicht
Beschreibung
N-{[(2-nitrophenyl)amino]carbonothioyl}-4-biphenylcarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications as a therapeutic agent. This compound is also known as NBPT and is a potent inhibitor of urease, an enzyme that plays a crucial role in nitrogen metabolism in plants and microorganisms. The inhibition of urease by NBPT has been shown to increase the efficiency of nitrogen uptake by plants, leading to improved crop yields. In
Wissenschaftliche Forschungsanwendungen
NBPT has been extensively studied for its potential applications in agriculture as a urease inhibitor. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This process leads to the loss of nitrogen, which is an essential nutrient for plant growth. The inhibition of urease by NBPT has been shown to reduce nitrogen losses and increase the efficiency of nitrogen uptake by plants. This, in turn, leads to improved crop yields and reduced environmental pollution.
Wirkmechanismus
NBPT inhibits urease by binding to the active site of the enzyme, thereby preventing the hydrolysis of urea. The inhibition of urease by NBPT is reversible and depends on the concentration of the inhibitor and the substrate. The binding of NBPT to the active site of urease is thought to occur through the formation of a covalent bond between the thiol group of NBPT and the nickel ion at the active site of the enzyme.
Biochemical and Physiological Effects:
NBPT has been shown to have no significant effects on plant growth and development at low concentrations. However, at high concentrations, NBPT can cause toxicity and reduce plant growth. In addition, NBPT has been shown to have no significant effects on soil microbial communities and soil enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using NBPT as a urease inhibitor in lab experiments include its high potency, specificity, and reversibility. However, the limitations of using NBPT include its high cost and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on NBPT. One area of research is the development of new and more efficient synthesis methods for NBPT. Another area of research is the investigation of the effects of NBPT on different plant species and under different environmental conditions. Additionally, the development of NBPT-based formulations for commercial use in agriculture is an area of future research. Finally, the investigation of the potential applications of NBPT as a therapeutic agent for the treatment of urease-related diseases is an area of future research.
Eigenschaften
IUPAC Name |
N-[(2-nitrophenyl)carbamothioyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c24-19(16-12-10-15(11-13-16)14-6-2-1-3-7-14)22-20(27)21-17-8-4-5-9-18(17)23(25)26/h1-13H,(H2,21,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXRATBTHRDTFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(3-chlorophenyl)-1-piperazinyl]-5-{[5-(4-methylphenyl)-2-furyl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B3954323.png)
![4-isopropyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3954328.png)
![4-[2-methoxy-4-(methylthio)benzoyl]-2,6-dimethylmorpholine](/img/structure/B3954340.png)
![N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}-4-chlorobenzamide](/img/structure/B3954342.png)

![2-[3-(4-morpholinyloxy)-3-oxopropyl]-2,3-dihydro-1,4-phthalazinedione](/img/structure/B3954352.png)

![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B3954368.png)


![5-[3-chloro-5-methoxy-4-(2-methyl-3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3954409.png)

![N-(2-ethylphenyl)-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3954423.png)
![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3-iodobenzamide](/img/structure/B3954425.png)